REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5]2[CH:10]=[N:9][N:8]([CH:11]([CH3:13])[CH3:12])[C:6]=2[N:7]=1.CCN(CC)CC>C(O)C>[CH:11]([N:8]1[C:6]2[N:7]=[CH:2][CH:3]=[C:4]([C:14]([OH:16])=[O:15])[C:5]=2[CH:10]=[N:9]1)([CH3:13])[CH3:12]
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Name
|
Pd/C(degussa)
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Quantity
|
0.213 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.48 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C2=C(N1)N(N=C2)C(C)C)C(=O)O
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Name
|
|
Quantity
|
22 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.837 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 5 min under nitrogen
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The contents were then stirred under an atmosphere of hydrogen (1 atm) for 6 h at RT
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The vessel was then flushed with nitrogen
|
Type
|
ADDITION
|
Details
|
the contents diluted with DCM (10 mL)
|
Type
|
STIRRING
|
Details
|
The contents were stirred for 10 min.
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered through analytical grade celite
|
Type
|
WASH
|
Details
|
washed with 10% MeOH/DCM, EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo to a residue
|
Type
|
CUSTOM
|
Details
|
dried on hi-vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
The solid was treated with water
|
Type
|
FILTRATION
|
Details
|
The contents were filtered
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
dried in hi-vacuum oven at 45° C. for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The title compound was collected as 0.326 g (78%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1N=CC2=C1N=CC=C2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |